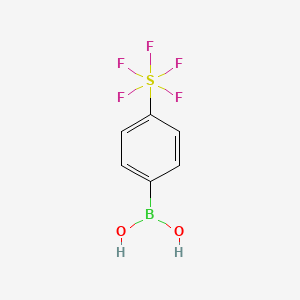

4-(Dihydroxyboryl)phenylpentafluorosulfur(VI)

Overview

Description

4-(Dihydroxyboryl)phenylpentafluorosulfur(VI) is a type of organic compound that has been studied extensively in recent years due to its unique properties and potential applications in a variety of scientific fields. It is a derivative of the fluoro-sulfur family, and has been found to possess a wide range of biological and chemical activities.

Scientific Research Applications

Synthesis of Aryl Fluorosulfates and Sulfamoyl Fluorides : The reagent [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) is utilized in the synthesis of various aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This demonstrates the role of sulfur(VI) fluorides in facilitating diverse chemical syntheses (Zhou et al., 2018).

Preparation of Trifluoromethoxy Sulfur Pentafluoride : Research has been conducted on the preparation of trifluoromethoxy sulfur pentafluoride and related compounds by ultraviolet irradiation of gaseous mixtures, showing the versatility of sulfur(VI) compounds in creating specialized chemical structures (Duncan & Cady, 1964).

Development of Fluorinated Poly(amide-imide)s : The synthesis of fluorinated diimide dicarboxylic acids, including 4,4′-bis(4-trimellitimido-2-trifluoromethylphenoxy)biphenyl, shows the use of fluorinated compounds in creating high-performance polymers with desirable physical properties (Yang & Su, 2005).

Generation of Glycosyl Triflates for Biochemical Applications : The compound S-(4-methoxyphenyl) benzenethiosulfinate, in combination with trifluoromethanesulfonic anhydride, demonstrates the application of sulfur(VI) fluorides in biochemical processes like the activation of thioglycosides (Crich & Smith, 2000).

Synthesis of Novel Fluorinated Pyrazoles : Research on the synthesis of 4-fluorinated 1,3,5-substituted 1H-pyrazoles using diethylaminosulfur trifluoride highlights the role of fluorinated compounds in the creation of novel chemical entities with potential applications in various fields (Bonacorso et al., 2015).

Electrochemical Fluorination in Organic Synthesis : The electrochemical fluorination of dithiols and cyclic sulfides indicates the broader application of sulfur(VI) fluorides in organic synthesis, particularly in the creation of fluorinated analogs and cyclic products (Abe, Nagase, & Baba, 1973).

properties

IUPAC Name |

[4-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJOBVXWUWODSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(F)(F)(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dihydroxyboryl)phenylpentafluorosulfur(VI) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

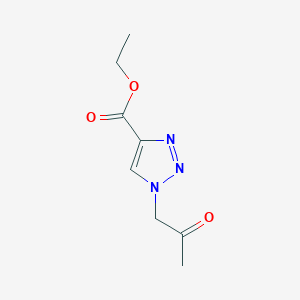

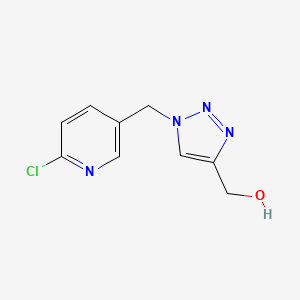

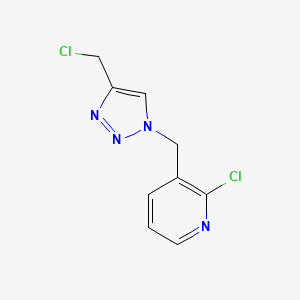

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)

![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)

![2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1434388.png)

![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)

![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)

![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine](/img/structure/B1434397.png)

![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)